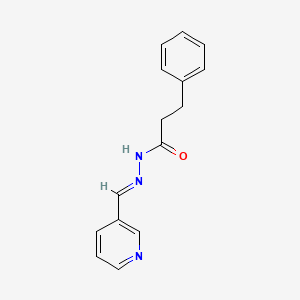

3-phenyl-N'-(3-pyridinylmethylene)propanohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-phenyl-N'-(3-pyridinylmethylene)propanohydrazide involves the condensation of nicotinic acid hydrazide with 2-benzoylpyridine, resulting in an asymmetrical ligand with distinct structural features. This process is characterized by physicochemical analyses, including elemental analysis, FTIR, and NMR spectroscopy techniques, confirming the successful synthesis of the compound (Gueye et al., 2021).

Molecular Structure Analysis

The molecular structure of 3-phenyl-N'-(3-pyridinylmethylene)propanohydrazide has been elucidated through single-crystal X-ray diffraction studies. It crystallizes in the triclinic space group P-1, with the carbonohydrazone moiety slightly twisted, demonstrating the complexity of its molecular geometry. The dihedral angle between the pyridine rings indicates a slight deviation from planarity, contributing to the unique chemical behavior of the compound (Gueye et al., 2021).

Chemical Reactions and Properties

3-phenyl-N'-(3-pyridinylmethylene)propanohydrazide participates in various chemical reactions, forming complexes with different metals and exhibiting antioxidant activity. The ligand's ability to form stable complexes is attributed to its structural features, including the presence of nitrogen atoms capable of coordinating with metal ions. Its antioxidant activity is evaluated through DPPH inhibition, showcasing its potential in scavenging free radicals (Gueye et al., 2021).

Physical Properties Analysis

The physical properties of 3-phenyl-N'-(3-pyridinylmethylene)propanohydrazide, including its solubility, melting point, and crystal packing, are influenced by its molecular structure. The compound's crystal packing is stabilized by intramolecular and intermolecular hydrogen bonds, leading to the formation of sheets parallel to the ac plane. These interactions are crucial for understanding the compound's solubility and melting point (Gueye et al., 2021).

Chemical Properties Analysis

The chemical properties of 3-phenyl-N'-(3-pyridinylmethylene)propanohydrazide, such as reactivity and stability, are defined by its functional groups and molecular structure. The presence of the carbohydrazone moiety and pyridine rings contributes to its reactivity towards forming complexes and its antioxidant activity. These properties highlight the compound's potential in various chemical applications (Gueye et al., 2021).

Aplicaciones Científicas De Investigación

Molecular Structure Analysis

The study of molecular structures such as N′-(2-Methyl-3-phenylallylidene)nicotinohydrazide monohydrate showcases the importance of analyzing the molecular geometry, specifically the dihedral angles between pyridine and phenyl rings, which influence intermolecular interactions, including hydrogen bonds and π interactions. This analysis is crucial for understanding the molecular behavior in various states and its potential applications in materials science and drug design (Archana et al., 2009).

Enhancing Reactivity for Benzoxazine Formation

The exploration of phloretic acid as an alternative to phenol for the synthesis of polybenzoxazine illustrates a significant application in the development of materials with desirable thermal and thermo-mechanical properties. This innovative approach demonstrates the potential of utilizing renewable resources to modify aliphatic hydroxyl-bearing molecules, paving the way for advancements in sustainable material science (Trejo-Machin et al., 2017).

Photophysical Properties and Molecular Electronics

The synthesis and characterization of new Cd2+, Pb2+ complexes with acylhydrazidate molecules highlight the significance of structural variety in modifying photophysical properties. Such studies contribute to the understanding of molecular electronics by exploring the electronic structures and emissive properties of complexes, which can be applied in designing new materials for optoelectronic devices (Jin et al., 2013).

Catalytic Activity and Material Performance

Investigations into the catalytic performance of compounds, particularly in the context of oxidative reactions, provide insight into the application of molecular structures in enhancing chemical processes. For instance, the study on Cu(ii) complexes of N-rich aroylhydrazone demonstrates their role in the catalytic oxidation of xylenes, indicating the potential of such molecules in catalysis and material performance enhancement (Sutradhar et al., 2019).

Propiedades

IUPAC Name |

3-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c19-15(9-8-13-5-2-1-3-6-13)18-17-12-14-7-4-10-16-11-14/h1-7,10-12H,8-9H2,(H,18,19)/b17-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVRUPXIVJWAEJ-SFQUDFHCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NN=CC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCC(=O)N/N=C/C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-N'-(3-pyridinylmethylene)propanohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-oxo-1(2H)-pyridinyl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509771.png)

![(4aS*,7aR*)-1-(2-biphenylylmethyl)-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509774.png)

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-methylbenzohydrazide](/img/structure/B5509775.png)

![1-butyl-4-[2-(1,3-dihydro-2H-isoindol-2-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5509785.png)

![(3aR*,9bR*)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5509793.png)

![1,3-dimethyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5509801.png)

![3-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5509817.png)

![1-({3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride](/img/structure/B5509826.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5509829.png)

![dimethyl 5-[(2-thienylcarbonyl)amino]isophthalate](/img/structure/B5509842.png)